Product packaging for Carnosine nitrate(Cat. No.:CAS No. 5852-98-2)

Carnosine nitrate

Cat. No.: B606488
CAS No.: 5852-98-2
M. Wt: 289.24
InChI Key: CPZFLUMGMDPGIE-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carnosine nitrate is a dipeptide molecule, made up of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N5O6 B606488 Carnosine nitrate CAS No. 5852-98-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5852-98-2

Molecular Formula

C9H15N5O6

Molecular Weight

289.24

IUPAC Name

(3-aminopropanoyl)-L-histidine compound with nitric acid (1:1)

InChI

InChI=1S/C9H14N4O3.HNO3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;2-1(3)4/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);(H,2,3,4)/t7-;/m0./s1

InChI Key

CPZFLUMGMDPGIE-FJXQXJEOSA-N

SMILES

O=C(O)[C@H](CC1=CNC=N1)NC(CCN)=O.O[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carnosine nitrate;  (+)-Carnosine nitrate; 

Origin of Product

United States

Foundational Perspectives on Histidine Containing Dipeptides in Chemical Biology Research

Evolutionary and Biological Significance in Model Systems

The evolutionary persistence of HCDs suggests a fundamental biological role. In various model systems, from cell cultures to animal models, these dipeptides exhibit a range of significant biological activities.

One of the most well-documented roles of HCDs is their antioxidant capacity. nih.govnih.gov They are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism that can cause cellular damage if left unchecked. aginganddisease.orgnih.gov This antioxidant activity is attributed to their ability to chelate transition metal ions, which can catalyze the formation of free radicals, and to directly quench these damaging species. nih.govresearchgate.net For instance, carnosine has been shown to protect against lipid peroxidation, a process where free radicals damage lipids in cell membranes. scielo.br

Beyond their antioxidant function, HCDs play a crucial role in pH buffering within cells, particularly in muscle tissue during intense exercise. mdpi.comwikipedia.org The imidazole (B134444) ring of histidine has a pKa value close to the physiological pH, allowing it to accept or donate protons and thus resist changes in acidity. mdpi.com This buffering capacity is vital for maintaining cellular function during periods of high metabolic activity.

In the context of cellular aging, studies in model systems have shown that carnosine can delay cellular senescence, the process by which cells stop dividing. aginganddisease.org It has been observed to help maintain telomere length, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. aginganddisease.org

Furthermore, HCDs have demonstrated anti-inflammatory and neuroprotective effects in various models. nih.govacs.org They can modulate the activity of immune cells like macrophages and microglia and have been shown to reduce the production of pro-inflammatory molecules. mdpi.com In models of neurodegenerative diseases, carnosine has shown potential in protecting neurons from damage. acs.org The biological significance of HCDs is underscored by their involvement in a wide array of fundamental cellular processes, as evidenced by extensive research in diverse model systems.

Interactive Table: Biological Significance of Histidine-Containing Dipeptides in Model Systems

Biological Role Model System Observed Effect Reference(s)
Antioxidant Cell culture, Animal models Scavenging of reactive oxygen and nitrogen species, metal chelation, inhibition of lipid peroxidation. nih.govnih.govaginganddisease.orgnih.govresearchgate.netscielo.br
pH Buffering Muscle tissue Maintenance of intracellular pH during anaerobic exercise. mdpi.comwikipedia.org
Anti-aging Cell culture Delay of cellular senescence, maintenance of telomere length. aginganddisease.org
Anti-inflammatory Cell culture, Animal models Modulation of immune cell activity, reduction of pro-inflammatory markers. nih.govmdpi.com
Neuroprotection Cell culture, Animal models Protection of neurons from damage in models of neurodegenerative diseases. acs.org

Current Research Paradigms and Unresolved Questions

Despite decades of research, the full extent of the physiological roles of HCDs remains an active area of investigation, with several unresolved questions driving current research paradigms. aginganddisease.orgacs.orgscience.gov The study of carnosine nitrate (B79036), a synthetic derivative, falls within this evolving landscape.

A central question in the field is the precise mechanism by which HCDs exert their diverse biological effects. nih.govacs.org While their antioxidant and buffering capacities are well-established, the molecular pathways through which they influence processes like inflammation, cellular aging, and neuroprotection are still being elucidated. acs.org For example, the interaction of carnosine with cellular signaling pathways, such as the Nrf2 pathway which regulates the expression of antioxidant enzymes, is an area of ongoing research. nih.gov

Another significant challenge is understanding the bioavailability and metabolism of supplemented HCDs. researchgate.netnih.gov In the bloodstream, carnosine is rapidly degraded by an enzyme called carnosinase. researchgate.net This has led to the development of carnosine derivatives, like carnosine nitrate, with the aim of improving stability and delivery to target tissues. researchgate.net A key research focus is to determine whether the observed effects of supplementation are due to the dipeptide itself or its constituent amino acids, β-alanine and histidine, following hydrolysis. science.gov

The potential therapeutic applications of HCDs and their derivatives are a major driver of current research. nih.gov While preclinical studies in model systems are promising for a range of conditions including metabolic and neurodegenerative disorders, more robust clinical evidence in humans is needed. nih.gov

Specifically for this compound, research is needed to understand its unique properties compared to carnosine. The addition of the nitrate group could potentially confer additional biological activities, for instance, by acting as a nitric oxide (NO) donor. nih.gov NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. nih.govnih.gov However, the biotransformation of this compound and its influence on NO signaling pathways are yet to be fully characterized.

Unresolved questions that are guiding current research include:

What are the specific molecular targets and signaling pathways modulated by carnosine and its derivatives like this compound?

How does the nitrate moiety in this compound affect its stability, bioavailability, and biological activity compared to carnosine?

What is the interplay between the carnosine and nitrate components in mediating physiological effects?

Can this compound effectively deliver both carnosine and a nitric oxide-donating group to target tissues?

The exploration of these questions in various model systems will be crucial for a comprehensive understanding of the chemical biology of this compound and its potential applications.

Interactive Table: Current Research Focus on Histidine-Containing Dipeptides

Research Area Key Unresolved Questions Reference(s)
Mechanism of Action What are the specific molecular targets and signaling pathways? How do HCDs modulate gene expression and enzyme activity? nih.govacs.org
Bioavailability & Metabolism What is the fate of supplemented HCDs? Are the effects from the dipeptide or its breakdown products? How can stability be improved? researchgate.netscience.govnih.gov
Therapeutic Potential Can the promising results from model systems be translated to human health? What are the optimal applications? nih.gov
This compound Specifics How does the nitrate group alter the compound's properties? Does it act as a nitric oxide donor? What are its unique biological effects? nih.govnih.gov

Advanced Synthetic and Derivatization Methodologies for Analogues and Conjugates

Strategies for Carnosine and Related Dipeptide Synthesis

The synthesis of L-carnosine, the essential precursor to carnosine nitrate (B79036), can be achieved through various chemical and biological methodologies. Each approach offers distinct advantages regarding yield, purity, and environmental impact.

Chemical Synthesis: Traditional chemical synthesis provides a robust route to L-carnosine but necessitates a multi-step process involving the use of protecting groups to ensure regioselectivity. A common strategy involves:

Protection of β-alanine: The amino group of β-alanine is protected, for instance, with a phthaloyl group by reacting it with phthalic anhydride. google.com

Activation: The protected β-alanine is then activated by converting its carboxylic acid moiety into a more reactive form, such as an acyl chloride. google.com

Coupling: The activated and protected β-alanine is coupled with L-histidine. To prevent side reactions, the L-histidine residue is often protected as well, for example, by using trimethylsilyl (B98337) groups. google.com

Deprotection: The final step involves the removal of all protecting groups to yield the L-carnosine dipeptide. google.com

An alternative patented chemical route begins with 3-chloropropionic acid, which is converted to 3-chloropropionyl chloride. google.com This is then condensed with protected L-histidine, followed by an aminolysis step to introduce the amino group, forming the carnosine backbone. google.com

Enzymatic and Biocatalytic Synthesis: Enzymatic methods are increasingly favored as "green" alternatives to chemical synthesis. rsc.org These processes often use unprotected amino acids in aqueous media under mild conditions.

Whole-Cell Biocatalysis: Engineered microorganisms expressing specific enzymes can be used as whole-cell biocatalysts. For example, cells with peptidase activity have been optimized for L-carnosine synthesis, achieving significant yields. nih.gov Key parameters such as pH, temperature, and the molar ratio of substrates (e.g., a high excess of L-histidine to an activated β-alanine donor) are controlled to favor the synthesis reaction over hydrolysis. nih.gov

Isolated Enzymes: A recombinant dipeptidase from Serratia marcescens (SmPepD) has shown high synthetic activity, which is significantly enhanced by the presence of divalent metal ions like Mn²⁺. rsc.org Integrating this enzymatic synthesis with membrane separation technologies, such as nanofiltration, allows for the efficient production and purification of L-carnosine on a larger scale. rsc.orgrsc.org

Metabolic Engineering: A cutting-edge approach involves metabolically engineering strains of bacteria, such as Corynebacterium glutamicum, to produce L-carnosine de novo. acs.org By reinforcing the biosynthetic pathways for the precursors L-histidine and β-alanine, these engineered organisms can synthesize the dipeptide directly from simple carbon sources. acs.org

Table 1: Comparison of L-Carnosine Synthesis Strategies

Method Key Features Advantages Challenges Reference(s)
Chemical Synthesis Multi-step; requires protecting groups. High purity, well-established, scalable. Use of harsh reagents, complex purification. google.com, google.com
Enzymatic Synthesis Uses isolated enzymes or whole-cell biocatalysts. "Green" process, mild conditions, high specificity. Enzyme stability, potential for product hydrolysis. nih.gov, rsc.org, rsc.org
Metabolic Engineering Production in engineered microorganisms. Sustainable, uses simple feedstocks. Complex strain development, lower initial yields. acs.org

Novel Approaches for Functionalized Carnosine Derivatives

The primary motivation for synthesizing carnosine derivatives is to overcome its rapid degradation by the human serum enzyme carnosinase (CNDP1), which severely limits its bioavailability. mdpi.comresearchgate.net Research focuses on creating functionalized analogues that resist hydrolysis while retaining or enhancing the core activities of the parent molecule.

Conjugation involves covalently linking carnosine to other molecules to improve its stability, solubility, or to add new functionalities for targeted delivery and research applications. researchgate.netnih.gov

Conjugation to Biopolymers and Sugars: Attaching carnosine to large molecules like hyaluronic acid has been shown to confer resistance to carnosinase. mdpi.com Similarly, conjugation with sugars such as trehalose (B1683222) or cyclodextrins can protect the dipeptide from enzymatic cleavage. nih.govnih.gov The synthesis of a trehalose-carnosine (Tre-Car) conjugate, for instance, proceeds by coupling a reactive iodo-trehalose intermediate with the methyl ester of carnosine, followed by deprotection steps. nih.gov

Conjugation to Nanoparticles: For applications in drug delivery and diagnostics, carnosine can be attached to nanoparticles. Carnosine-biotin conjugates have been synthesized to functionalize avidin-coated gold nanoparticles (AuNPs). nih.gov This strategy allows for the precise placement of carnosine on a nanocarrier platform. Other approaches include loading N-acetyl-carnosine into nanoparticles for specific therapeutic targets. nih.gov

The design of stable analogues involves targeted modifications to the dipeptide structure at sites vulnerable to enzymatic recognition and cleavage. mdpi.com

Stereochemical Inversion: A highly effective strategy is the replacement of the natural L-histidine with its non-natural enantiomer, D-histidine. The resulting dipeptide, D-carnosine (β-alanyl-D-histidine), is highly resistant to hydrolysis by carnosinase because the enzyme's active site is stereospecific. researchgate.netmdpi.com Importantly, D-carnosine often retains the beneficial aldehyde-quenching activity of the original molecule. researchgate.net

N-Terminus and C-Terminus Modification: Modifying the terminal ends of the dipeptide is a common approach. N-acetylation results in N-acetylcarnosine (NAC), a well-studied derivative that is resistant to enzymatic degradation and can act as a pro-drug, releasing L-carnosine over time. nih.gov Modifying the N-terminal primary amine to a secondary amine also confers stability, although this can sometimes negatively impact biological activity, necessitating careful molecular design. mdpi.com Altering the C-terminal carboxylic acid to an ester or an amide effectively blocks recognition by carnosinase. mdpi.comresearchgate.net

Table 2: Design Strategies for Hydrolysis-Resistant Carnosine Analogues

Strategy Example Derivative Principle Outcome Reference(s)
Stereochemical Inversion D-Carnosine Replace L-histidine with D-histidine. Blocks recognition by carnosinase active site. researchgate.net, mdpi.com
N-Terminus Modification N-Acetylcarnosine (NAC) Acetylation of the β-alanine amino group. Resists hydrolysis; acts as a pro-drug. nih.gov
C-Terminus Modification Carnosine methyl ester Esterification of the histidine carboxyl group. Prevents enzymatic cleavage. mdpi.com, researchgate.net
Conjugation Trehalose-Carnosine Covalent linkage to a large sugar molecule. Steric hindrance prevents enzyme access. nih.gov, nih.gov

Conjugation Techniques for Enhanced Research Utility

Synthesis of Imidazole-Containing Structures for Mechanistic Probes

The imidazole (B134444) side chain of histidine is the primary locus of carnosine's antioxidant, metal-chelating, and aldehyde-scavenging activities. science.govresearchgate.net Synthesizing specific imidazole-containing structures, including isotope-labeled and structurally related molecules, is essential for creating probes to investigate these mechanisms.

Isotope-Labeled Analogues: The synthesis of carnosine derivatives labeled with stable isotopes, such as ¹³C, is crucial for quantitative studies. researchgate.net These labeled compounds serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for precise measurement of carnosine and its metabolites in complex biological samples like plasma and tissue homogenates. researchgate.netresearchgate.net

Peptidomimetic Probes: Naturally occurring, hydrolysis-resistant peptidomimetics like carcinine (B1662310) (β-alanylhistamine) serve as excellent mechanistic probes. nih.gov Carcinine lacks the carboxyl group of histidine but retains the imidazole ring and β-alanine moiety. Comparative studies between L-carnosine and carcinine help elucidate the specific role of the carboxyl group in the dipeptide's biological functions. nih.gov

General Imidazole Synthesis: The creation of novel imidazole-based probes can draw from a wide array of established organic synthesis reactions. Methods like the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC), or multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis, provide versatile platforms for creating libraries of substituted imidazoles for mechanistic screening. ajrconline.org

Sophisticated Analytical and Spectroscopic Characterization Methodologies

High-Resolution Chromatographic Techniques for Separation and Quantification in Research Matrices

High-resolution chromatographic techniques are fundamental for isolating and quantifying carnosine nitrate (B79036) in complex mixtures, such as biological samples and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of carnosine. mdpi.comkashanu.ac.irkashanu.ac.ir Due to the low UV absorbance of dipeptides like carnosine, derivatization is often necessary to enhance detection when using UV detectors. mdpi.comkashanu.ac.ir A common derivatization agent is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which allows for spectrophotometric detection at a wavelength of 375 nm. kashanu.ac.irkashanu.ac.ir

Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for carnosine analysis. imrpress.com For instance, a validated RP-HPLC method using a C18 column can achieve separation and quantification of L-carnosine in plasma. imrpress.com To overcome the challenges of retaining highly polar analytes like carnosine, ion-pair RP-HPLC can be utilized. This method involves adding an ion-pair reagent, such as 1-heptanesulfonic acid, to the mobile phase to improve the retention of hydrophilic compounds. mdpi.com

A study developing a method for the simultaneous determination of carnosine and taurine (B1682933) in eye drops utilized pre-column derivatization with DNFB followed by HPLC with spectrophotometric detection. kashanu.ac.irkashanu.ac.ir The chromatographic separation was achieved on a Reprosil-Pur C18-AQ column with a gradient elution. kashanu.ac.ir Another approach for analyzing carnosine involves a BIST™ B+ column, which is a positively charged, anion-exchange column. This method uses a multi-charged, negative buffer like sulfuric acid to link the positively charged peptide to the positively charged column surface, with a mobile phase rich in organic solvent to minimize solvation. sielc.com

Table 1: HPLC Methods for Carnosine Analysis
TechniqueColumnDetectionKey FeaturesReference(s)
RP-HPLC with DerivatizationReprosil-Pur C18-AQSpectrophotometric (375 nm)Pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB). kashanu.ac.irkashanu.ac.ir
Ion-Pair RP-HPLCTSK–gel ODS-80TsUVUses 1-heptanesulfonic acid as an ion-pair reagent. mdpi.com
Anion-Exchange ChromatographyBIST™ B+UV (205 nm)Utilizes a multi-charged negative buffer (e.g., H2SO4). sielc.com
RP-HPLCAgilent C18Photodiode-Array (PDA)Developed for the estimation of L-carnosine in plasma. imrpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the sensitive and selective determination of carnosine and its derivatives. drugbank.comresearchgate.net These methods are particularly valuable for analyzing complex biological matrices. cnr.it LC-MS/MS has been successfully used to quantify carnosine, anserine (B1665513), and homocarnosine (B1673341) in the skeletal muscle of various aquatic species. researchgate.net The high sensitivity of LC-MS allows for the detection of these compounds even at low concentrations. researchgate.net

For quantitative analysis, isotope-labeled internal standards are often employed in HPLC-MS procedures to ensure accuracy. cnr.it For example, a trideuterated analog of carnosine (L-carnosine-D3) has been synthesized and used as an internal standard for the measurement of carnosinase activity in human serum. cnr.it The use of such standards helps to correct for variations during sample preparation and analysis. cnr.it

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid and sensitive analysis of carnosine and anserine in various meat and bone meal samples. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the separation of polar compounds like carnosine that are poorly retained in reversed-phase chromatography. researchgate.netnih.govresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of hydrophilic analytes. nih.gov This technique has been successfully applied to the analysis of imidazole (B134444) dipeptides in meat and poultry. researchgate.net

An improved method for determining carnosine and anserine in chicken broth employed HILIC with a 1.7 μm particle size column, coupled to tandem mass spectrometry. researchgate.netnih.gov This approach enhanced the retention of these hydrophilic dipeptides. researchgate.netnih.gov HILIC has also been coupled with electrochemical detection for the analysis of carnosine, where post-column addition of a suitable buffer was necessary to achieve optimal electrochemical detection. researchgate.net Furthermore, a HILIC-MS method has been developed for the direct detection of carnosine and its hydrolysis product, histidine, for measuring carnosinase activity, offering an alternative to methods requiring derivatization. mdpi.com

Table 2: HILIC-based Methods for Carnosine Analysis
TechniqueColumnDetectionKey FeaturesReference(s)
UPLC-HILIC-MS/MS1.7 μm particle sizeTandem Mass SpectrometryImproved retention for carnosine and anserine in chicken broth. researchgate.netnih.gov
HILICPolar stationary phaseElectrochemicalPost-column addition of buffer for optimal detection. researchgate.net
HILIC-MSHypersil Gold HILICMass SpectrometryDirect detection of carnosine and histidine without derivatization. cnr.itmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of carnosine and its complexes, as well as for studying its interactions with other molecules. nih.govmsu.ruresearchgate.net Both ¹H and ¹³C NMR have been employed to investigate the structure of carnosine and its interaction with metal ions. researchgate.netsemanticscholar.org

In a study of the interaction between carnosine and nitric oxide (NO), ¹³C-NMR spectroscopy was used to show the formation of multiple adducts. nih.gov This provided a potential mechanism for the observed changes in free NO and nitrite (B80452) levels in the presence of carnosine. nih.gov NMR has also been utilized to study the formation of both monomeric and dimeric complexes of carnosine with Ca(II) ions. msu.ru

Furthermore, two-dimensional NMR experiments, such as ¹H COSY, ¹³C gHMBC, and ¹⁵N gHMBC, have been conducted to assign chemical shifts and to understand the coordination of ruthenium(II) to carnosine. researchgate.net These advanced NMR techniques provide detailed information about the molecular structure and the specific atoms involved in the interaction. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation and Interaction Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally labile molecules like carnosine and its adducts. nih.gov It allows for the detection of ions directly from a solution, making it ideal for studying interactions in a liquid phase.

ESI-MS has been instrumental in characterizing the adducts formed between carnosine and nitric oxide. nih.gov In a study investigating the mechanism of interaction, ESI-MS analysis of a solution containing carnosine and an NO donor revealed the presence of carnosine-NO adducts, specifically at m/z 287 [Car+2NO]H⁺ and m/z 304 [Car+NO+NO₂]H⁺. nih.gov This provided direct evidence for the interaction between carnosine and NO. nih.gov

Furthermore, ESI-MS, often coupled with liquid chromatography (LC-ESI-MS/MS), is a standard method for the quantification of carnosine in various biological samples. researchgate.net This technique has been used to detect carnosine and its carbonyl adducts in microglia, demonstrating its utility in cellular studies. nih.gov The intentional use of sodium iodide in EESI (Extractive Electrospray Ionization) ensures that Na⁺-adduct formation ([M+Na]⁺) is the predominant ionization pathway, which makes the technique more robust against salt impurities. copernicus.org

Electrochemical Detection Methods for Biological Activity

Electrochemical methods offer a sensitive and often cost-effective approach for detecting carnosine and studying its biological activity. mdpi.com These methods are based on the electrochemical properties of the analyte, such as its oxidation or reduction potential.

A simple electrophoretic method using a lab-on-a-chip platform with contactless conductivity detection (C⁴D) has been developed for the determination of L-carnosine in health supplements. mdpi.com This method is advantageous due to its low cost and simple operating procedure, which does not require a derivatization step. mdpi.com The method demonstrated good linearity and reproducibility, with a limit of detection (LOD) of 2.5 × 10⁻⁶ M. mdpi.com

Voltammetric techniques, such as cyclic voltammetry, have been used to characterize the electrochemical behavior of carnosine. electrochemsci.org The oxidation of carnosine at a glassy carbon electrode has been shown to be an irreversible process that is pH-dependent. electrochemsci.org Electrochemical sensors based on modified electrodes are also being developed for the detection of carnosine. For instance, a method for detecting trace carnosine using an electrochemical sensor based on micropipe metal-organic framework@Ag nanomaterials has been proposed. google.com Additionally, L-carnosine-capped silver nanoparticles have shown potential for the colorimetric sensing of metal ions. beilstein-journals.org

Table 3: Electrochemical Detection Methods for Carnosine
TechniqueElectrode/PlatformDetection PrincipleKey FeaturesReference(s)
Electrophoresis with C⁴DLab-on-a-chipContactless ConductivityLow cost, no derivatization required, LOD of 2.5 × 10⁻⁶ M. mdpi.com
Cyclic VoltammetryGlassy Carbon ElectrodeOxidation PotentialCharacterizes the irreversible, pH-dependent oxidation of carnosine. electrochemsci.org
Electrochemical SensorMicropipe MOF@Ag nanomaterialsElectrochemical SensingProposed for trace detection of carnosine. google.com
Colorimetric SensingL-carnosine-capped AgNPsColorimetric ChangeUsed for the detection of metal ions. beilstein-journals.org

Cyclic Voltammetry for Redox Characterization

Vibrational Spectroscopy for Molecular Confirmation and Complexation

Vibrational spectroscopy, including both FTIR and Raman techniques, is indispensable for the structural elucidation of carnosine nitrate. It allows for the unambiguous identification of the characteristic vibrations of both the carnosine dipeptide and the nitrate counter-ion, confirming the compound's formation and purity.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum of carnosine displays a number of characteristic absorption bands corresponding to the vibrations of its constituent parts: the β-alanine residue, the histidine residue, and the peptide bond. nih.govnih.gov The formation of a complex or salt, such as this compound, can be confirmed by the presence of bands from both the carnosine molecule and the nitrate anion. researchgate.netmdpi.com

The nitrate ion (NO₃⁻) has a strong, characteristic asymmetric stretching vibration (ν₃) that appears in the region of 1200–1500 cm⁻¹. mdpi.com The presence of this intense band, alongside the characteristic peaks of carnosine, would provide definitive evidence for the formation of the this compound salt. FTIR has been used extensively to study metal-carnosine complexes, where shifts in the carboxylate and amine bands confirm the coordination sites. nih.govnih.govmsu.ru In studies where copper(II) nitrate was used to synthesize a copper-carnosine complex, FTIR was used to characterize the resulting product. researchgate.netmdpi.com

Table 2: Key FTIR Vibrational Frequencies for Carnosine and Nitrate

Functional Group / MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carnosine
Imidazole RingRing Vibrations1433 - 1572 rsc.org
Carboxylate (COO⁻)Asymmetric Stretch~1577 nih.gov
Carboxylate (COO⁻)Symmetric Stretch~1400 nih.gov
Amide IC=O Stretch~1639 - 1666 rsc.orgnih.gov
Amide IIN-H Bend, C-N Stretch~1540 nih.gov
Amino (NH₃⁺)N-H Bending~1607 rsc.org
Nitrate (NO₃⁻)
Asymmetric Stretch (ν₃)N-O Stretch1200 - 1500 mdpi.com

Raman spectroscopy provides complementary information to FTIR and is particularly effective for identifying the nitrate ion. The nitrate ion belongs to the D₃h point group and exhibits a very strong, sharp, and highly characteristic symmetric stretching (ν₁) band, which is Raman active. researchgate.net This peak typically appears between 1045 and 1050 cm⁻¹ in aqueous solutions and is often used as a spectral marker for nitrate detection. researchgate.netrsc.org

The Raman spectrum of carnosine itself is complex, with characteristic peaks arising from the imidazole ring, peptide backbone, and amino and carboxylate groups. nih.govresearchgate.net Key bands include those for the imidazole ring breathing and deformation modes, as well as C=O and C-N stretching vibrations. nih.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) studies show that carnosine interacts with silver surfaces primarily through its carboxylate group. researchgate.net

In a sample of this compound, the Raman spectrum would be a superposition of the signals from both components. The presence of the intense and unambiguous nitrate peak around 1045-1050 cm⁻¹ along with the rich fingerprint of carnosine bands would confirm the compound's identity. nih.govresearchgate.netaip.org

Table 3: Key Raman Spectroscopic Bands for Carnosine and Nitrate

Functional Group / MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carnosine
Amide C=O StretchStretching1639 nih.gov
Imidazole RingC=C Stretching1560 nih.gov
Imidazole RingBreathing1298 nih.gov
Carboxylate (COO⁻)Symmetric Stretch1388 nih.gov
C-CO₂ StretchStretching935 nih.gov
Nitrate (NO₃⁻)
Symmetric Stretch (ν₁)N-O Stretch1045 - 1050 researchgate.net
Libration/TranslationLattice Modes98 - 185 (Crystalline) aip.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Electrophoretic Techniques for Compound Resolution

Electrophoretic techniques are powerful for the separation, identification, and quantification of carnosine and its derivatives from complex matrices like biological fluids and food products. mdpi.comcabidigitallibrary.org Methods such as Capillary Electrophoresis (CE), Capillary Zone Electrophoresis (CZE), and Microchip Electrophoresis (ME) have been successfully developed for this purpose. nih.govnih.govresearchgate.netmdpi.com

These methods separate charged molecules based on their differential migration in an electric field. Carnosine, being an amphoteric dipeptide, can be separated under various pH conditions. For instance, CZE has been used to determine carnosine and anserine in meat samples using a phosphate (B84403) buffer at pH 2.5, with direct UV detection at 200 nm. cabidigitallibrary.org Notably, in some studies, L-anserine nitrate salt is used as a reference standard, demonstrating the suitability of nitrate salts of these dipeptides for electrophoretic analysis. cabidigitallibrary.org

To enhance sensitivity, especially for samples with low concentrations, derivatization with fluorescent tags like 3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA) followed by laser-induced fluorescence (LIF) detection can be employed. nih.gov This approach has achieved detection limits in the nanomolar range. nih.gov Microchip electrophoresis offers advantages of speed and miniaturization, with detection accomplished using chemiluminescence or capacitively coupled contactless conductivity detection (C4D). nih.govresearchgate.netmdpi.com

Table 4: Summary of Electrophoretic Methods for Carnosine Analysis

TechniqueSample MatrixSeparation BufferDetection MethodDetection Limit (LOD)Reference
Capillary Electrophoresis (CE)Human CSF, Meat Powder112 mmol/L Sodium Borate (pH 10.4-10.8)LIF (CBQCA derivatization)4.73 nmol/L nih.gov
Capillary Zone Electrophoresis (CZE)Meat Products100 mmol/L Phosphate (pH 2.5)UV (200 nm)Not specified cabidigitallibrary.org
Microchip Electrophoresis (MCE)Human CSF, Canine Plasma15 mM Borate (pH 9.8)Chemiluminescence (ABEI derivatization)3.0 x 10⁻⁸ M nih.gov
Microchip Electrophoresis (ME)--Capacitively Coupled Contactless Conductivity (C4D)- researchgate.net
Field Amplified Sample Injection (FASI) CEBiological Samples50 mmol/L Tris phosphate (pH 2.2)UVNot specified researchgate.net

Mechanistic Elucidation of Biochemical Interactions and Cellular Regulation

Modulation of Reactive Nitrogen Species (RNS) Metabolism and Pathways

Carnosine nitrate's interaction with reactive nitrogen species (RNS) is a critical aspect of its biochemical profile, influencing cellular signaling and mitigating nitrosative stress. mdpi.commdpi.comnih.gov This modulation occurs through several distinct, yet interconnected, mechanisms.

Interaction with Nitric Oxide (NO) and Nitrite (B80452)/Nitrate (B79036) Balance

Carnosine has been shown to directly interact with nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes. nih.gov Studies have demonstrated that carnosine can scavenge NO free radicals, thereby reducing its bioavailability. nih.gov This interaction is significant as excessive NO production is linked to neurodegeneration, inflammation, and ischemia. nih.gov

Research on stimulated murine RAW 264.7 macrophages revealed that carnosine appears to suppress total NO production. nih.gov However, this is accompanied by a significant increase in the intracellular concentration of nitrite, a less toxic end-product of NO metabolism. nih.govnih.gov This suggests that carnosine modulates the NO/nitrite ratio, not by inhibiting the enzyme responsible for NO synthesis, but by facilitating the conversion of NO to nitrite. nih.govnih.govmdpi.com This shift in the balance between NO and its metabolites can have profound effects on cellular function, steering the system away from the formation of more harmful RNS like peroxynitrite. nih.gov

In human microglial cells (HMC3), treatment with carnosine also led to a decrease in nitric oxide bioavailability, further supporting its role in modulating the NO/nitrite balance. mdpi.com This effect is dose-dependent and contributes to the compound's protective effects against nitrosative stress. frontiersin.org

Formation of Carnosine-Nitrogen Species Adducts

A key mechanism through which carnosine modulates RNS is by forming adducts with various nitrogen species. oatext.com Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy have provided direct evidence for the formation of carnosine-NO and carnosine-nitrite adducts in cell-free systems. nih.govnih.gov

Regulation of Inducible Nitric Oxide Synthase (iNOS) Activity

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of NO in response to inflammatory stimuli. nih.gov While some studies have suggested that carnosine might influence iNOS gene expression, more direct investigations have shown that carnosine does not inhibit iNOS activity in stimulated macrophages. nih.govnih.gov Instead of downregulating the production of NO at its source, carnosine appears to manage the NO that is produced. nih.gov

However, in other cell types and conditions, carnosine has demonstrated an ability to reduce the expression of iNOS. For instance, in BV-2 microglia cells, carnosine was found to decrease the expression of iNOS, contributing to its protective effects. nih.gov This suggests that the regulatory effect of carnosine on iNOS may be cell-type specific and depend on the particular inflammatory context. In PMA-stimulated murine macrophages, while carnosine decreased the expression of other pro-inflammatory markers, it did not significantly affect iNOS mRNA expression. mdpi.com

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Scavenging

This compound exhibits potent antioxidant properties through a combination of direct and indirect mechanisms, playing a crucial role in protecting cells from oxidative damage induced by reactive oxygen species (ROS). mdpi.comnih.govnih.govncats.ioontosight.aifrontiersin.orgphysiology.orgnih.govmdpi.comnih.govd-nb.info

Direct Radical Trapping and Quenching Abilities

Carnosine is a direct and efficient scavenger of various ROS, including hydroxyl radicals and peroxyl radicals. ncats.iophysiology.orgd-nb.info The imidazole (B134444) ring of the L-histidine residue is believed to be the primary site of this antioxidant activity. frontiersin.org This direct interaction with free radicals neutralizes their reactivity, thereby preventing them from damaging cellular macromolecules. frontiersin.org

Studies have shown that carnosine can effectively quench HNE (4-hydroxy-trans-2-nonenal), a cytotoxic aldehyde produced during lipid peroxidation. nih.gov It has also been reported to react with singlet oxygen at a rate significantly faster than free L-histidine. frontiersin.org Furthermore, carnosine has demonstrated the ability to directly interact with superoxide (B77818) anions. nih.gov This broad-spectrum radical-trapping capability underscores its importance as a physiological antioxidant. researchgate.netpnas.org

Indirect Enhancement of Endogenous Antioxidant Systems (e.g., SOD, GPx)

Beyond its direct scavenging actions, carnosine also enhances the body's own antioxidant defenses. oatext.com It has been shown to upregulate the expression and activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov

FindingOrganism/Cell ModelKey OutcomeReference
Direct NO ScavengingRat astroglial cell culturesCarnosine protects against NO-induced cell death by directly scavenging NO radicals. nih.gov
NO to Nitrite ConversionMurine RAW 264.7 macrophagesCarnosine increases intracellular nitrite, suggesting it facilitates the conversion of NO to its less toxic metabolite without inhibiting iNOS. nih.govnih.gov
Adduct FormationCell-free systemESI-MS and NMR analysis confirmed the formation of carnosine-NO and carnosine-nitrite adducts. nih.govnih.gov
iNOS ExpressionBV-2 microglia cellsCarnosine reduced the expression of inducible nitric oxide synthase (iNOS). nih.gov
ROS ScavengingIn vitroCarnosine directly scavenges hydroxyl and peroxyl radicals. ncats.iophysiology.orgd-nb.info
Endogenous Antioxidant UpregulationRat model of knee osteoarthritisCarnosine treatment restored levels of SOD, CAT, and GPx. mdpi.com
Endogenous Antioxidant Gene ExpressionMurine RAW 264.7 macrophagesCarnosine increased the gene expression of SOD-2 and Catalase. nih.gov

Regulation of Oxidative Stress Response Pathways

This compound exhibits significant regulatory effects on pathways governing the cellular response to oxidative stress. It has been demonstrated to mitigate the detrimental effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms. mdpi.comtechscience.com Carnosine can directly scavenge free radicals, including superoxide anions, and enhance the cell's endogenous antioxidant capacity. nih.govfrontiersin.org This is achieved, in part, by bolstering the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govmdpi.com

In models of oxidative stress, carnosine has been shown to decrease the intracellular concentration of superoxide anions and down-regulate the expression of NADPH oxidase enzymes, which are key sources of cellular ROS. nih.govmdpi.com Furthermore, carnosine has demonstrated a protective role against nitric oxide (NO)-induced cell death by directly interacting with and scavenging NO free radicals. nih.gov This direct trapping ability is a crucial aspect of its cytoprotective effects under conditions of nitrosative stress. nih.govnih.gov Studies have also indicated that carnosine can protect against lipid peroxidation and oxidative damage to proteins and DNA. nih.govresearchgate.net

Cellular Signaling Pathway Modulation

This compound's influence extends to the intricate network of cellular signaling pathways that govern cellular processes such as inflammation, proliferation, and survival.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Axis

A pivotal mechanism underlying the antioxidant effects of carnosine involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling axis. mdpi.comsemanticscholar.org Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxifying genes. frontiersin.orgnih.gov

Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of target genes, including HO-1. nih.gov Research has shown that carnosine can increase the expression of Nrf2 and HO-1, thereby enhancing the cell's capacity to counteract oxidative insults. semanticscholar.orgspandidos-publications.com This activation of the Nrf2/HO-1 pathway has been linked to the protective effects of carnosine in various models of cellular stress, including inflammation and osteoarthritis. nih.govnih.gov The upregulation of this axis contributes to the reduction of ROS levels and the inhibition of pro-inflammatory mediators. spandidos-publications.comnih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades, which include pathways like the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in transducing extracellular signals into cellular responses. Carnosine has been shown to modulate these pathways. In neuronal cells under oxidative stress, carnosine can delay the activation of ERK1/2 and JNK, which is associated with protecting neurons from excitotoxic cell death. nih.gov

Furthermore, carnosine and its compounds have been observed to influence MAPK signaling in the context of bone metabolism, where it can promote the proliferation and differentiation of osteoblasts. spandidos-publications.com It has also been implicated in inhibiting the migration and invasion of cancer cells by suppressing MAPK pathway activity. spandidos-publications.com

Influence on NF-κB Pathway Components

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Carnosine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. semanticscholar.orgspandidos-publications.com In various cell types, carnosine can suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. spandidos-publications.com

The inhibitory effect on NF-κB can occur through multiple mechanisms, including the reduction of oxidative stress, which is a known activator of this pathway. spandidos-publications.com By suppressing NF-κB, carnosine can mitigate inflammatory responses in conditions like osteoarthritis and in macrophages stimulated with inflammatory agents. mdpi.comspandidos-publications.com

Modulation of Akt Phosphorylation

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Carnosine has been shown to modulate the phosphorylation of Akt, a key component of this pathway. In some cellular contexts, such as in macrophages stimulated with PMA, carnosine can partially reduce the levels of phosphorylated Akt (p-Akt). nih.gov

Conversely, in models of hypoxia-ischemia in neonatal rats, pretreatment with carnosine led to a significant increase in p-Akt levels, suggesting a neuroprotective mechanism involving the activation of the PI3K/Akt signaling pathway. biorxiv.org In glioblastoma cells, carnosine was found to reduce Akt phosphorylation in one cell line but not another, indicating that its effects on this pathway can be cell-type specific. nih.gov

Regulation of Mammalian Target of Rapamycin (B549165) (mTOR) Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.gov Research suggests that carnosine can inhibit the activation of mTOR signaling. nih.gov This inhibition has been observed in vascular smooth muscle cells, where carnosine was shown to suppress mTOR phosphorylation in a time- and concentration-dependent manner, thereby inhibiting vascular calcification. nih.gov

Furthermore, some studies propose that carnosine may mimic the effects of rapamycin, a known mTOR inhibitor, which could contribute to its beneficial effects in certain contexts. researchopenworld.com The regulation of the Akt/mTOR pathway by carnosine has also been implicated in promoting the proliferation of satellite cells, which is beneficial for muscle growth. mdpi.com

Interactive Data Table: Summary of Carnosine's Effects on Signaling Pathways

PathwayKey ProteinsObserved Effect of CarnosineCellular Context
Oxidative Stress Response SOD, CAT, GPx, NADPH Oxidase, NOIncreased activity of antioxidant enzymes, Decreased expression of NADPH oxidase, Direct scavenging of NO. nih.govmdpi.comnih.govmdpi.comnih.govVarious cell types under oxidative stress.
Nrf2/HO-1 Axis Nrf2, HO-1Upregulation of Nrf2 and HO-1 expression. mdpi.comsemanticscholar.orgspandidos-publications.comnih.govOsteoblasts, synoviocytes, macrophages.
MAPK Cascades ERK1/2, JNK, p38Delayed activation, Inhibition of activity. spandidos-publications.comnih.govNeuronal cells, cancer cells, osteoblasts.
NF-κB Pathway NF-κB, TNF-α, IL-6Inhibition of NF-κB activation, Decreased pro-inflammatory cytokine expression. mdpi.comsemanticscholar.orgspandidos-publications.comMacrophages, chondrocytes, cancer cells.
Akt Phosphorylation AktReduction or increase in phosphorylation, depending on the context. nih.govbiorxiv.orgnih.govMacrophages, glioblastoma cells, neonatal rat brain.
mTOR Activity mTORInhibition of mTOR phosphorylation. nih.govresearchopenworld.commdpi.comVascular smooth muscle cells, satellite cells.

Metal Ion Chelation in Biological Contextsfisiologiadelejercicio.comncats.ioresearchgate.nettechscience.com

Carnosine is a well-documented chelating agent for various metal ions, a property conferred by its molecular structure. ncats.ioresearchgate.netncats.io The dipeptide possesses multiple potential binding sites, including the two nitrogen atoms of the imidazole ring, the terminal amino group, the carboxylate group, and the peptide bond itself, allowing it to form stable complexes with metal cations. hsmc.grmsu.ru This chelation capability is crucial in mitigating metal-induced toxicity and oxidative stress. pnas.orgspandidos-publications.com

Carnosine demonstrates a significant ability to form coordination complexes with a range of divalent metal ions. researchgate.net The specific nature of the complex formed is highly dependent on factors such as the specific metal ion, the pH of the solution, and the ligand-to-metal ratio. msu.ru It is known to form chelate complexes with copper (Cu(II)), zinc (Zn(II)), cobalt (Co(II)), and iron (Fe(II)). hsmc.grmsu.ruresearchgate.net For instance, with Cu(II), carnosine can form a dimeric complex where each carnosine molecule binds to two different copper centers, utilizing its terminal amino nitrogen, amide nitrogen, a carboxylate oxygen, and the N3 nitrogen of the imidazole ring from an adjacent peptide. msu.ru The ability of carnosine to compete with proteins like serum albumin for copper and zinc ions highlights the physiological relevance of these interactions. msu.ru This metal-chelating property is a key component of carnosine's antioxidant mechanism. ncats.ioncats.io

Table 1: Divalent Metal Ions Chelated by Carnosine

Metal IonEvidence of Chelation
Copper (Cu(II))Forms well-characterized complexes; competes with albumin for binding. msu.rumsu.ru
Zinc (Zn(II))Forms complexes; the Zn(II)-carnosine complex (Polaprezinc) is used therapeutically. hsmc.grspandidos-publications.comnih.gov
Cobalt (Co(II))Documented to form chelate complexes. hsmc.grmsu.ru
Iron (Fe(II))Forms chelate complexes; relevant to its impact on heme interactions. hsmc.grmsu.ru

Carnosine's interaction with metal ions allows it to modulate the activity of metalloenzymes. hsmc.gr A prominent example is its effect on soluble guanylate cyclase (sGC), a heme-containing enzyme. msu.ru Carnosine can inhibit the nitric oxide (NO)-dependent activation of sGC. msu.runih.gov This inhibition is proposed to occur through the interaction of carnosine with the bivalent heme iron (Fe(II)) of the enzyme, forming a chelate complex that prevents the binding of NO to the heme group. msu.rubsu.edu.az Molecular modeling studies support that carnosine binds in a region near the heme pocket of guanylate cyclase. bsu.edu.azbsu.edu.az

Furthermore, metal ions like zinc are essential cofactors for enzymes involved in bone matrix mineralization, such as alkaline phosphatase (ALP). mdpi.com Carnosine's ability to interact with these ions suggests a role in modulating such enzymatic processes. The synthesis of carnosine itself is catalyzed by carnosine synthetase, an ATP-dependent enzyme, while its degradation is performed by carnosinase, a metalloenzyme that requires metal cations for stabilization and activity. mdpi.comresearchgate.netnih.gov

Binding Affinity and Coordination Chemistry with Divalent Metal Ions (e.g., Cu(II), Zn(II), Co(II), Fe(II))

Modulation of Glycation and Carbonyl Stress Pathwaysbmj.comtandfonline.com

Carnosine is recognized for its potent anti-glycation properties, which are central to its protective effects against complications associated with aging and diabetes. researchgate.netfrontiersin.org It mitigates the damage caused by carbonyl stress by directly interacting with reactive carbonyl species and preventing the subsequent formation of Advanced Glycation End-products (AGEs). tandfonline.comnih.gov

A primary mechanism of carnosine's anti-glycation activity is its ability to scavenge reactive carbonyl species (RCS). tandfonline.com These cytotoxic byproducts of glucose and lipid oxidation, such as methylglyoxal (B44143) (MGO) and glyoxal, can cause widespread damage to proteins and other macromolecules. frontiersin.orgoatext.com Carnosine directly reacts with and detoxifies these aldehydes. frontiersin.orgcapes.gov.br For example, it can quench α,β-unsaturated aldehydes like acrolein through the formation of stable Michael adducts, effectively neutralizing their reactivity. capes.gov.br This direct sequestering of RCS prevents them from reacting with proteins, thus inhibiting a key step in the formation of AGEs. researchgate.nettandfonline.comnih.gov Studies have shown that carnosine can react with methylglyoxal and other reactive aldehydes, including dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate. frontiersin.org

Table 2: Reactive Carbonyl Species (RCS) Scavenged by Carnosine

Carbonyl SpeciesContext of Interaction
MethylglyoxalA major target of carnosine's anti-glycation activity; formed during glycolysis. frontiersin.orgnih.govoatext.com
GlyoxalA reactive carbonyl compound whose glycation effects are inhibited by carnosine. nih.govnih.gov
AcroleinAn α,β-unsaturated aldehyde detoxified by carnosine via adduct formation. capes.gov.br
4-Hydroxynonenal (B163490) (4-HNE)A lipid peroxidation product that carnosine can detoxify. spandidos-publications.comcapes.gov.br

By quenching their reactive carbonyl precursors, carnosine effectively inhibits the formation of Advanced Glycation End-products (AGEs). researchgate.netnih.gov AGEs are heterogeneous molecules formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.govresearchgate.net Their accumulation contributes to cellular dysfunction and the pathology of numerous chronic diseases. researchgate.netfrontiersin.org Carnosine acts as a sacrificial molecule, protecting protein amino groups from modification by highly reactive carbonyls. bmj.com Numerous in vitro and animal studies have confirmed that carnosine can significantly prevent the formation of AGEs and the protein cross-linking they induce. researchgate.netnih.gov

Interaction with Reactive Carbonyl Species (e.g., Methylglyoxal, Glyoxal)

Regulation of Cellular Energy Metabolismmdpi.commdpi.comd-nb.info

Conversely, in other contexts, carnosine has been observed to partially suppress glycolysis. frontiersin.orgoatext.com This action may contribute to its anti-glycation effects, as enhanced glycolysis can lead to increased production of the reactive carbonyl species methylglyoxal. oatext.comresearchgate.net By potentially inhibiting glycolytic ATP generation in certain cells, carnosine may help limit the substrates available for glycation. nih.gov This dual ability to either enhance mitochondrial energy production or temper glycolysis, depending on the cellular condition, underscores its role as a sophisticated regulator of metabolic homeostasis. d-nb.infonih.gov

Table 3: Effects of Carnosine on Cellular Energy Metabolism

Metabolic ParameterObserved EffectCellular Context
ATP/ADP RatioIncreased. mdpi.comfrontiersin.orgHuman Microglial Cells. mdpi.comfrontiersin.org
ATP LevelsIncreased. nih.govMurine Macrophages. nih.gov
GlycolysisPartially suppressed/inhibited. frontiersin.orgoatext.comnih.govYeast, Transformed Cells. oatext.comnih.gov

Impact on Nucleoside Triphosphate Concentrations (ATP, GTP)

In another model using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), a significant decrease in ATP, uridine (B1682114) triphosphate (UTP), GTP, and cytidine (B196190) triphosphate (CTP) was observed after 24 hours. mdpi.com Pre-treatment with carnosine, however, maintained the concentrations of these high-energy phosphates at levels comparable to control cells. mdpi.com

Conversely, in human microglial HMC3 cells under basal conditions, treatment with 10 mM carnosine for 24 hours did not alter ATP or GTP concentrations. nih.gov However, it did lead to a significant decrease in adenosine (B11128) diphosphate (B83284) (ADP) levels, which in turn caused a significant increase in the ATP/ADP ratio and the energy charge potential. nih.gov This suggests that carnosine's influence on nucleoside triphosphate concentrations can be context-dependent, varying with cell type and experimental conditions.

Table 1: Effect of Carnosine on Nucleoside Triphosphate Concentrations in Murine Macrophages (RAW 264.7)

Treatment Condition ATP (nmol/10⁶ cells) GTP (nmol/10⁶ cells) UTP (nmol/10⁶ cells) CTP (nmol/10⁶ cells) Total Nucleoside Triphosphates (nmol/10⁶ cells)
Control (untreated) - - - - 3.89
PMA + 20 mM Carnosine 3.10 ± 0.32 0.89 ± 0.29 1.33 ± 0.25 0.42 ± 0.11 5.76

Data derived from a study on RAW 264.7 macrophages stimulated with PMA and SOD inhibitors. nih.gov

Modulation of Nicotinic Coenzyme Ratios (NADP+/NADPH)

Carnosine has been shown to influence the balance of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) and its reduced form, NADPH. This ratio is a critical determinant of the cellular redox state and is closely linked to the activity of NADPH oxidase, a major source of reactive oxygen species (ROS). mdpi.com

In studies with RAW 264.7 macrophages stimulated with PMA, carnosine dose-dependently decreased the NADP+/NADPH ratio. mdpi.com This effect points to an inhibition of NADPH oxidase activity, thereby reducing oxidative stress. mdpi.com Similarly, in a model of M1 macrophage activation using LPS and IFN-γ, which caused an increase in the NADP+/NADPH ratio, carnosine treatment counteracted this change, helping to restore the redox balance. nih.gov

In human microglial HMC3 cells challenged with LPS and ATP, a significant increase in the NADP+/NADPH ratio was observed. frontiersin.org The presence of carnosine in the culture medium was able to normalize this ratio, along with the concentrations of the individual oxidized and reduced forms of the coenzyme. frontiersin.org However, in unstimulated HMC3 cells, carnosine treatment did not produce any significant changes in the NADP+/NADPH ratio. nih.gov This indicates that carnosine's modulatory effect on this coenzyme ratio is particularly evident under conditions of cellular stress or activation.

Table 2: Impact of Carnosine on NADP+/NADPH Ratio in Different Cell Models

Cell Model Stimulus Carnosine Effect on NADP+/NADPH Ratio Reference
Murine Macrophages (RAW 264.7) PMA Dose-dependent decrease mdpi.com
Murine Macrophages (RAW 264.7) LPS + IFN-γ Counteracted increase nih.govresearchgate.net
Human Microglial Cells (HMC3) LPS + ATP Normalized the ratio frontiersin.org
Human Microglial Cells (HMC3) Basal (unstimulated) No significant change nih.gov

Influence on Glycolysis and Oxidative Phosphorylation

Carnosine has been recognized for its ability to modulate cellular energy metabolism, impacting both glycolysis and oxidative phosphorylation (OxPHOS). researchgate.netalliedacademies.org Its effects appear to be cell-type specific and dependent on the metabolic state of the cell.

In cancer cells, such as human gastric cancer SGC-7901 cells, carnosine has been shown to inhibit proliferation by targeting both mitochondrial respiration and glycolysis. plos.org It can reduce the ATP content and alter the relative contributions of OxPHOS and glycolysis to ATP production. plos.org Specifically, carnosine has been observed to decrease the basal oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are respective indicators of mitochondrial respiration and glycolysis. plos.org It also reduces ATP-linked respiration, maximal oxygen consumption, and spare respiratory capacity. plos.org

In glioblastoma cells, carnosine demonstrates a strong inhibitory effect on glycolytic ATP production. nih.gov These cells can compensate for this by utilizing pyruvate (B1213749) to fuel the tricarboxylic acid (TCA) cycle and subsequent ATP production via OxPHOS. nih.gov

In non-tumor cells, the effects are also noted. In MRC-5 fibroblasts, which predominantly use glycolysis, carnosine's effects are thought to be partly due to the inhibition of this pathway. researchgate.net For T cells, carnosine treatment can decrease ECAR and shift their metabolic preference towards oxidative phosphorylation. mdpi.com

The underlying mechanisms for these effects are complex. It is proposed that carnosine's ability to buffer protons plays a role, particularly in the context of high glycolytic activity which leads to acidification. mdpi.com By neutralizing the increased proton load, carnosine may facilitate a metabolic shift.

Enzymatic Interactions and Stability

Substrate and Inhibitory Interactions with Carnosinases (e.g., CN1)

Carnosine's biological availability and activity are significantly regulated by carnosinases, the enzymes responsible for its hydrolysis. nih.gov There are two primary isoforms in humans: serum carnosinase (CN1) and tissue carnosinase (CN2). nih.govnih.gov

CN1, found in serum and the brain, exhibits high activity and specificity for carnosine and related histidine-containing dipeptides. nih.govnih.gov It rapidly degrades circulating carnosine, which is why plasma levels are typically low in a fasted state. nih.gov The hydrolysis rate of carnosine by CN1 is faster compared to its methylated analog, anserine (B1665513). unimi.it In fact, anserine can act as a competitive inhibitor of carnosine degradation by CN1. semanticscholar.orgresearchgate.net Similarly, homocarnosine (B1673341) also demonstrates inhibitory effects on CN1 activity. nih.gov

CN2, a cytosolic enzyme, has a broader substrate specificity and is dependent on manganese ions for its activity. nih.govmdpi.com

The interaction between carnosine and CN1 is a key area of research, as inhibiting CN1 could enhance the therapeutic potential of carnosine by increasing its bioavailability. unimi.itmdpi.com Low serum CN1 activity has been associated with protection against diabetic nephropathy in some patient populations, likely due to consequently higher carnosine levels. mdpi.comnih.gov Thiol-containing compounds have also been shown to inhibit CN1 activity. researchgate.net

Allosteric Modulation of Enzyme Activity

Recent research has highlighted the potential for allosteric modulation of carnosinase activity. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. numberanalytics.com

Thiol-containing compounds, such as reduced glutathione (GSH), N-acetylcysteine, and cysteine, have been shown to dose-dependently lower the efficiency of recombinant CN1 in an allosteric manner. nih.gov This inhibition is thought to occur through interaction with the cysteine residue at position 102 (Cys102) of CN1, which is important for its catalytic activity. nih.govresearchgate.net This suggests a mechanism by which the cellular redox state could influence carnosine metabolism.

Furthermore, the activity of insulin-degrading enzyme (IDE), a key enzyme in the clearance of insulin (B600854) and amyloid-beta, can be allosterically modulated. acs.org While direct allosteric modulation of IDE by this compound itself is not explicitly detailed in the provided context, carnosine has been shown to favor the oligomerization of IDE, which can affect its activity. sciopen.comresearchgate.net Positive allosteric modulators of IDE are being investigated as potential therapeutic agents for conditions like Alzheimer's disease. acs.org

Interaction with Neurotransmitter Systems and Receptors

Carnosine has been shown to interact with and modulate various neurotransmitter systems and receptors within the central nervous system, contributing to its neuroprotective effects. nih.gov

One of the key systems influenced by carnosine is the glutamatergic system. researchgate.net Carnosine can modulate this system by up-regulating the expression and activity of the glutamate (B1630785) transporter 1 (GLT-1), which leads to a reduction in extracellular glutamate levels and helps prevent excitotoxicity. researchgate.netremedypublications.com It has also been suggested to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.net

Carnosine also serves as a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net This connection to the GABAergic system may contribute to its observed anticonvulsant properties. nih.gov

Additionally, carnosine can influence the histaminergic system. As a precursor to L-histidine, which is then converted to histamine (B1213489), carnosine can indirectly affect histamine levels in the brain. nih.gov

Carnosine's ability to chelate metal ions like zinc (Zn2+) and copper (Cu2+) is also relevant to neurotransmission. nih.gov These metal ions can modulate the function of various amino acid receptors, and by chelating them, carnosine can exert a neuroprotective effect against metal-induced neurotoxicity. webmd.com

Finally, carnosine has been shown to interact with the serotonergic system, where it can attenuate age-related changes in serotonin (B10506) levels and the activity of its metabolizing enzyme, monoamine oxidase-A (MAO-A). remedypublications.com

Preclinical Investigational Models and Mechanistic Studies in in Vitro and Non Human in Vivo Systems

Cellular Models for Mechanistic Elucidation

In vitro cell culture models provide a controlled environment to dissect the specific molecular pathways modulated by carnosine. These models are instrumental in identifying the direct effects of the compound on various cell types involved in pathological processes.

Macrophage Activation Models (e.g., RAW 264.7, PMA-challenged cells)

Macrophage cell lines, such as RAW 264.7, are widely used to study inflammatory responses. When these cells are challenged with stimulants like phorbol (B1677699) 12-myristate 13-acetate (PMA), they mimic an activated state characterized by increased oxidative stress and the production of pro-inflammatory mediators. nih.gov

In studies using PMA-challenged RAW 264.7 macrophages, carnosine has demonstrated significant antioxidant and anti-inflammatory properties. nih.govresearchgate.net It has been shown to decrease the intracellular concentration of superoxide (B77818) anions and down-regulate the expression of genes for Nox1 and Nox2, key enzymes in the production of reactive oxygen species (ROS). nih.gov Furthermore, carnosine treatment was associated with the attenuation of Akt phosphorylation, a key signaling molecule in inflammatory pathways. nih.gov This was accompanied by a reduction in the mRNA levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and an upregulation of anti-inflammatory mediators such as interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta 1 (TGF-β1). nih.govresearchgate.net

When macrophages are activated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), carnosine has been observed to modulate nitric oxide production, improve the cellular energy state, and decrease the expression of pro-oxidant enzymes like Nox-2 and Cox-2. mdpi.com It also restores the expression of antioxidant enzymes and increases the expression of the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. mdpi.com

Table 1: Effects of Carnosine on Activated Macrophage Models

Model Stimulant Key Findings Reference
RAW 264.7 PMA Decreased superoxide anions, Nox1/Nox2 expression, Akt phosphorylation; Down-regulated TNF-α, IL-6; Up-regulated IL-4, IL-10, TGF-β1. nih.gov
RAW 264.7 LPS + IFN-γ Modulated nitric oxide production; Improved energy state; Decreased Nox-2, Cox-2; Increased antioxidant enzymes (Gpx1, SOD-2, Cat) and Nrf2/HO-1 pathway. mdpi.com

Microglial Cell Lines (e.g., HMC3, BV-2) for Neuroinflammation Studies

Microglial cells are the resident immune cells of the central nervous system and play a crucial role in neuroinflammatory processes associated with neurodegenerative diseases. Cell lines like HMC3 (human) and BV-2 (murine) are standard models to investigate neuroinflammation. nih.govmdpi.comdntb.gov.ua

In HMC3 and BV-2 microglial cells challenged with inflammatory stimuli like lipopolysaccharide (LPS) plus ATP or amyloid-beta (Aβ) oligomers, carnosine has shown protective effects. nih.govunito.it It has been found to prevent cell death and counteract oxidative stress by reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO) and superoxide anions. nih.govunito.it Mechanistically, carnosine can decrease the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase (Nox) enzymes. unito.it

Furthermore, carnosine modulates the inflammatory response by decreasing the secretion of pro-inflammatory cytokines like IL-1β while increasing the levels of the anti-inflammatory cytokine IL-10 and the neuroprotective factor TGF-β1. nih.govunito.it The amelioration of the cellular energy state, indicated by an increase in the adenosine (B11128) triphosphate/adenosine diphosphate (B83284) (ATP/ADP) ratio, has also been observed in HMC3 cells treated with carnosine. nih.gov

Table 2: Effects of Carnosine on Microglial Cell Lines in Neuroinflammation Models

Cell Line Stimulant Key Findings Reference
HMC3 LPS + ATP Prevented cell death; Decreased intracellular ROS; Restored levels of nitrite (B80452) and nitrate (B79036). nih.govfrontiersin.org
BV-2 Aβ oligomers Prevented cell death; Decreased NO and superoxide levels; Down-regulated iNOS and Nox expression; Decreased IL-1β; Increased IL-10 and TGF-β1. unito.it
HMC3 Basal Improved energy metabolism (increased ATP/ADP ratio). nih.gov

Podocyte Response to Stressors

Podocytes are specialized cells in the kidney glomerulus that are essential for filtration. Their injury is a key event in the pathogenesis of diabetic nephropathy. In vitro studies using murine immortalized podocytes subjected to high-glucose stress have shed light on the protective mechanisms of carnosine. nih.govnih.gov

Under high-glucose conditions, carnosine was found to activate cellular stress response pathways. nih.govnih.gov It induced the upregulation of several protective proteins, including heat shock protein 70 (Hsp70), sirtuin-1 (Sirt-1), thioredoxin (Trx), glutamate-cysteine ligase (γ-GCS), and heme oxygenase-1 (HO-1). nih.govnih.gov This upregulation was even more pronounced when podocytes were co-incubated with carnosine and high glucose. nih.govnih.gov

Carnosine also demonstrated a dose-dependent reduction in markers of cellular damage, such as protein carbonylation and the formation of 4-hydroxy-trans-2-nonenal (HNE), a marker of lipid peroxidation. nih.gov These findings suggest that carnosine exerts a direct molecular protective action on podocytes by enhancing their resilience to glycative and lipoperoxidative stress. nih.govnih.gov Recent studies also indicate that carnosine can alleviate podocyte injury in diabetic nephropathy by inhibiting caspase-1-mediated pyroptosis, a form of inflammatory cell death. researchgate.net

Table 3: Effects of Carnosine on Podocytes Under High-Glucose Stress

Parameter Effect of High Glucose Effect of Carnosine (1 mM) Effect of Carnosine (1 mM) + High Glucose Reference
Hsp70 Increased Increased (more than glucose) Further Increased nih.govnih.gov
Sirt-1 Increased - Further Increased nih.govnih.gov
Trx Increased - Further Increased nih.govnih.gov
γ-GCS Increased Increased (more than glucose) Further Increased nih.govnih.gov
HO-1 Increased Increased (more than glucose) Further Increased nih.govnih.gov
Protein Carbonylation Increased Decreased Dose-dependently Reduced nih.gov
HNE Formation Increased Decreased Dose-dependently Reduced nih.gov
Pyroptosis - Inhibited - researchgate.net

Studies on Fibroblast-like Synoviocytes

Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of osteoarthritis (OA), contributing to synovial inflammation and cartilage degradation. In vitro studies on FLS isolated from the knee joints of rats with experimentally induced OA have provided insights into the protective effects of carnosine. researchgate.netmdpi.comnih.gov

When FLS were stimulated with interleukin-1β (IL-1β) to mimic an inflammatory environment, carnosine treatment was shown to reduce the production of reactive oxygen species (ROS) and improve mitochondrial membrane permeability. nih.gov Mechanistically, carnosine was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway, a crucial antioxidant response pathway. researchgate.netmdpi.com This activation was accompanied by a reduction in the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme. researchgate.netmdpi.com

Furthermore, carnosine treatment led to a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-13, which are responsible for the breakdown of the extracellular matrix in cartilage. nih.gov These findings suggest that carnosine alleviates OA-related pathology by protecting synoviocytes through the activation of antioxidant pathways and the suppression of inflammatory and degradative enzymes. researchgate.netmdpi.comnih.gov

Investigations in Cancer Cell Lines (e.g., Osteosarcoma Cells)

The effects of carnosine have also been investigated in various cancer cell lines, revealing its potential as an anti-proliferative agent. Studies have shown that carnosine can inhibit the proliferation of breast, ovarian, colon, and leukemic cancer cell lines. mdpi.com

In the context of osteosarcoma, a type of bone cancer, cell lines such as U-2 OS are utilized for research. While direct studies on "carnosine nitrate" in osteosarcoma cells are not prevalent in the provided search results, research on carnosine and its precursor, β-alanine, suggests potential anti-cancer mechanisms. For instance, β-alanine-mediated inhibition of the parathyroid hormone-related protein receptor 1 (PTHR1) has been shown to reduce the proliferation, invasion, and migration of osteosarcoma cells. researchgate.net

In other cancer models, such as glioblastoma, carnosine has been found to inhibit the proliferation of primary cell cultures. nih.gov It has also been shown to selectively inhibit the growth of various cancer cells in culture, an effect potentially linked to its influence on energy metabolism and protein homeostasis. nih.gov Research on prostate cancer cell lines has also indicated that carnosine has a significant inhibitory effect on their proliferation. ntu.ac.uk

Non-Human Animal Models for Mechanistic Pathways

Non-human animal models are indispensable for understanding the systemic effects of carnosine and for validating the mechanistic pathways identified in vitro. These models allow for the investigation of complex physiological and pathological processes in a whole-organism context.

In vivo studies have corroborated many of the findings from cellular models. For instance, in a rat model of knee osteoarthritis, oral supplementation with carnosine significantly reduced pain and cartilage degradation. mdpi.com This was associated with reduced levels of inflammatory proteins in the blood and synovial fluid, as well as the activation of the Nrf2/HO-1 pathway in knee tissues. researchgate.netmdpi.com

In models of diabetic nephropathy in mice and rats, carnosine administration has been shown to reduce proteinuria, renal vasculopathy, and podocyte loss. researchgate.netmdpi.com It mitigates oxidative damage by increasing the levels of antioxidant enzymes and decreasing inflammatory markers. mdpi.com A study in a streptozotocin-induced diabetic mouse model demonstrated that carnosine reversed albuminuria and alleviated renal inflammatory and pyroptosis responses. researchgate.net

Animal models of hypoxia-induced nephropathy in rats have also shown that carnosine can ameliorate reductions in hemoglobin levels and regulate the expression of inflammatory molecules. scielo.br In mouse models of neuroinflammation, carnosine has demonstrated neuroprotective effects. nih.gov Furthermore, in a transgenic mouse model of Alzheimer's disease, carnosine was shown to suppress mitochondrial dysfunction. nih.gov

These animal studies provide crucial evidence for the therapeutic potential of carnosine in a range of conditions characterized by inflammation and oxidative stress, supporting the mechanistic insights gained from in vitro investigations.

Table 4: Summary of Carnosine Effects in Non-Human Animal Models

Animal Model Condition Key Findings Reference
Wistar Rat Knee Osteoarthritis Reduced pain and cartilage degradation; Activated Nrf2/HO-1 pathway; Reduced inflammatory proteins. researchgate.netmdpi.com
Diabetic Mice/Rats Diabetic Nephropathy Reduced proteinuria, renal vasculopathy, podocyte loss; Increased antioxidant enzymes; Decreased inflammatory markers. mdpi.com
STZ-induced Diabetic Mice Diabetic Nephropathy Reversed albuminuria; Alleviated renal inflammation and pyroptosis. researchgate.net
Hypoxic Rat Hypoxia-induced Nephropathy Ameliorated reduced hemoglobin levels; Regulated inflammatory molecule expression. scielo.br
Transgenic Mouse Alzheimer's Disease Suppressed mitochondrial dysfunction. nih.gov

Zebrafish Embryos for Developmental and Oxidative Stress Studies

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for investigating the effects of chemical compounds on embryonic development and oxidative stress due to its rapid external development and optical transparency. researchgate.net Studies have utilized zebrafish embryos to assess the impact of carnosine on developmental processes and its protective capabilities against induced oxidative stress.

In one study, the exposure of zebrafish embryos to various concentrations of carnosine did not result in any alterations to the normal development of both embryos and larvae at different time points post-fertilization. researchgate.netnih.gov This suggests that at the tested concentrations, carnosine itself does not interfere with key developmental milestones.

Furthermore, the antioxidant properties of carnosine were evaluated in a model of titanium dioxide nanoparticle (TiO2-NP)-induced oxidative stress. researchgate.netnih.gov Exposure to TiO2-NPs led to a significant increase in the production of reactive oxygen species (ROS) in zebrafish larvae. researchgate.netnih.gov However, pre-treatment with carnosine was able to significantly mitigate this increase in ROS levels. researchgate.netnih.gov This protective effect was further supported by the observation that carnosine treatment rescued the protein expression levels of key cellular stress markers, including 70 kDa-heat shock protein (Hsp70) and metallothioneins (MTs), which were altered by TiO2-NP exposure. researchgate.netnih.gov These findings highlight the potential of carnosine to counteract oxidative damage in a living organism.

The zebrafish model has also been instrumental in understanding the genetic regulation of antioxidant defenses. For instance, studies on the giant clam Tridacna squamosa have identified a gene, TsNfe2l, which is homologous to the mammalian Nrf2 gene, a key regulator of antioxidant responses. mdpi.com This gene is involved in controlling the production of carnosine synthase, suggesting a conserved evolutionary role for the Nrf2-carnosine axis in managing oxidative stress. mdpi.com

Rodent Models for Specific Biological Processes (e.g., Oxidative Stress, Inflammation)

Rodent models have been extensively used to investigate the protective effects of carnosine against oxidative stress and inflammation in various pathological conditions. These studies have provided evidence for its therapeutic potential in neurodegeneration, osteoarthritis, ischemia, and aging.

Models of Neurodegenerative Mechanisms

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, carnosine has demonstrated significant neuroprotective effects in rodent models. nih.govresearchgate.net These diseases are often characterized by elevated oxidative stress and neuroinflammation. researchgate.net

In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), pre-treatment with carnosine was shown to attenuate the depletion of striatal glutathione (B108866), a major endogenous antioxidant. acs.org Carnosine also preserved the activity of key antioxidant enzymes such as glutathione peroxidase (GPX) and superoxide dismutase (SOD). acs.org Furthermore, it reduced levels of malondialdehyde and reactive oxygen species, indicating a decrease in oxidative stress. acs.org The treatment also lowered the levels of inflammatory cytokines and nitrite, and suppressed the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. acs.org These biochemical improvements were accompanied by a significant improvement in dopamine (B1211576) depletion, a hallmark of Parkinson's disease. acs.org

Similarly, in a rat model of Parkinson's disease using 6-hydroxydopamine (6-OHDA), carnosine pre-treatment increased the antioxidant capacity of cells by upregulating enzymes like catalase and reducing levels of malondialdehyde and nitrites. nih.gov In models of Alzheimer's disease, carnosine has been shown to reduce the accumulation of β-amyloid in the hippocampus of transgenic mice and protect endothelial cells from β-amyloid toxicity. nih.govnih.gov It also suppressed the activation of microglia and astrocytes, key players in neuroinflammation. nih.gov

Models of Osteoarthritis and Cartilage Degradation

The efficacy of carnosine in mitigating the progression of osteoarthritis (OA) has been investigated in rodent models. OA is characterized by cartilage degradation and inflammation. nih.gov

In a rat model of knee OA induced by anterior cruciate ligament transection combined with medial meniscectomy, carnosine supplementation was found to significantly reduce pain. nih.govresearchgate.net Histopathological analysis of the knee joints revealed that carnosine treatment improved synovial protection and decreased cartilage degradation. nih.govresearchgate.net It also reduced the levels of inflammatory proteins in both the blood and the intra-articular synovial fluid. nih.govresearchgate.net

Another study using a monosodium iodoacetate (MIA)-induced OA model in rats demonstrated that a novel conjugate of carnosine and hyaluronic acid, when administered orally, ameliorated macroscopic signs of OA, improved thermal hyperalgesia, and reduced histological and radiographic alterations. mdpi.com This treatment also significantly reduced oxidative damage, as indicated by lower levels of nitrotyrosine and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, the levels of pro-inflammatory cytokines and chemokines were also significantly reduced. mdpi.com In a model of type 2 diabetes-induced OA, oral carnosine treatment inhibited the development of OA by reducing cartilage surface erosion, matrix loss, and synovial inflammation. frontiersin.org

Models of Organ-Specific Ischemia (e.g., heart, brain, liver, kidney)

Carnosine has shown protective effects in various rodent models of organ-specific ischemia, a condition characterized by restricted blood flow and subsequent reperfusion injury, which leads to oxidative stress and inflammation.

In models of cerebral ischemia, carnosine has been reported to have neuroprotective and anti-ischemic effects. nih.gov These effects include the attenuation of astrogliosis, restoration of cellular energy balance, mitochondrial protection, and reversal of detrimental autophagic processes. nih.gov Studies have shown that carnosine can reduce brain damage and improve functional outcomes in mouse models of focal ischemic stroke. researchgate.net

Regarding other organs, while direct studies on this compound in specific ischemia models of the heart, liver, and kidney are limited in the provided context, the known antioxidant and anti-inflammatory properties of carnosine suggest a protective potential. nih.govmdpi.com For instance, carnosine has been shown to mitigate nitrite-induced metabolic alterations and oxidative damage in rats, which is relevant to ischemic injury. nih.gov It has also been shown to protect against doxorubicin-induced cardiac, hepatic, and renal toxicity in rats, a process involving significant oxidative stress. science.gov

Studies on Age-Related Biological Processes

Carnosine has been investigated for its potential to counteract age-related biological processes, which are often associated with increased oxidative stress and inflammation. researchgate.net

In senescence-accelerated mice (SAM), dietary supplementation with carnosine was found to attenuate the development of senile features and increase lifespan. researchgate.net In aged rats, carnosine therapy significantly decreased oxidative stress and increased the activity of antioxidative enzymes. mdpi.com Research has also shown that carnosine supplementation can be beneficial in several age-related disorders, including Alzheimer's disease, dementia, and Parkinson's disease, by inhibiting the aggregation of amyloid-β and reducing neuroinflammation. frontiersin.org Furthermore, carnosine has been identified as a potential biomarker of oral mucosal aging, with its levels showing a significant age-related decline. frontiersin.org

Assessment of Biomarkers and Molecular Targets in Preclinical Models

Preclinical studies have identified several key biomarkers and molecular targets that are modulated by carnosine, providing insights into its mechanisms of action.

A central molecular target of carnosine's antioxidant effect is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. frontiersin.orgmdpi.com Carnosine has been shown to activate the Nrf2/HO-1 (Heme oxygenase-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govfrontiersin.org In a mouse model of Parkinson's disease, carnosine pre-intake elevated the mRNA expression of glutathione peroxidase (GPX), a downstream target of Nrf2. acs.org

In models of inflammation, carnosine has been shown to modulate the levels of various pro-inflammatory biomarkers. It significantly lowers the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) . acs.orgmdpi.com It also suppresses the activity and expression of inducible nitric oxide synthase (iNOS) , a key enzyme responsible for the production of nitric oxide, a pro-inflammatory mediator. acs.orgmdpi.com Furthermore, carnosine has been observed to reduce the levels of nitrotyrosine , a marker of nitrosative stress. mdpi.com

In the context of osteoarthritis, carnosine treatment has been shown to reduce the levels of matrix metalloproteinases (MMP-3 and MMP-13 ), enzymes that are responsible for the degradation of the extracellular matrix of cartilage. frontiersin.org It also increases the expression of Collagen Type II Alpha 1 Chain (COL2A1) , a major component of articular cartilage. frontiersin.org

Studies in zebrafish have highlighted Hsp70 and metallothioneins (MTs) as biomarkers of cellular stress that are modulated by carnosine. researchgate.netnih.gov In rodent models of neurodegeneration, carnosine has been shown to impact biomarkers related to β-amyloid accumulation and dopamine levels. nih.govacs.org

The tables below summarize the key findings from these preclinical studies.

Interactive Data Table: Effects of Carnosine in Zebrafish Developmental and Oxidative Stress Models

Model SystemStressorKey FindingsBiomarkers ModulatedReference(s)
Zebrafish Embryos/Larvae-No alteration in normal development.- researchgate.netnih.gov
Zebrafish LarvaeTitanium Dioxide Nanoparticles (TiO2-NPs)Decreased ROS production, rescued protein expression of stress markers.Reactive Oxygen Species (ROS), Hsp70, Metallothioneins (MTs) researchgate.netnih.govnih.gov

Interactive Data Table: Effects of Carnosine in Rodent Models of Disease

ModelDisease/ConditionKey FindingsBiomarkers/Molecular Targets ModulatedReference(s)
MPTP-induced Mouse ModelParkinson's DiseaseAttenuated glutathione depletion, preserved antioxidant enzyme activity, reduced oxidative stress and inflammation, improved dopamine levels.Glutathione, GPX, SOD, Malondialdehyde, ROS, IL-6, TNF-α, Nitrite, iNOS, Dopamine acs.org
6-OHDA-induced Rat ModelParkinson's DiseaseIncreased antioxidant capacity, reduced oxidative stress markers.Catalase, Malondialdehyde, Nitrites nih.gov
Transgenic Mouse ModelAlzheimer's DiseaseReduced β-amyloid accumulation, suppressed glia activation.β-amyloid, Microglia, Astrocytes nih.gov
ACLT+MMx-induced Rat ModelOsteoarthritisReduced pain, improved synovial protection, decreased cartilage degradation, reduced inflammatory proteins.Inflammatory proteins nih.govresearchgate.net
MIA-induced Rat ModelOsteoarthritisAmeliorated macroscopic signs, improved thermal hyperalgesia, reduced histological alterations, reduced oxidative damage and inflammation.Nitrotyrosine, iNOS, Pro-inflammatory cytokines and chemokines mdpi.com
Type 2 Diabetes-induced Rat ModelOsteoarthritisInhibited OA development, reduced cartilage erosion and inflammation.IL-1β, TNF-α, MMP-3, MMP-13, COL2A1 frontiersin.org
Senescence-Accelerated Mice (SAM)AgingAttenuated senile features, increased lifespan.- researchgate.net
Aged RatsAgingDecreased oxidative stress, increased antioxidant enzyme activity.Antioxidative enzymes mdpi.com

Computational and Theoretical Chemistry Studies

Homology Modeling of Enzymes and Receptor-Ligand Interactions

In the absence of an experimentally determined crystal structure, homology modeling is a powerful computational technique to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known template structure. This approach was successfully applied to human serum carnosinase (CN1). nih.gov

Using the structure of beta-alanine (B559535) synthetase as a template, a homology model of CN1 was constructed. nih.gov This model provided the first detailed structural view of the enzyme and its active site. Subsequent molecular docking and MD simulations using this model showed that known substrates, including carnosine, anserine (B1665513), and homocarnosine (B1673341), could bind effectively within the catalytic site in an orientation suitable for hydrolysis. nih.gov These receptor-ligand interaction studies, enabled by the homology model, have been fundamental to understanding how the enzyme recognizes its substrates and have provided a structural framework for interpreting experimental data and guiding the design of inhibitors. nih.govnih.gov

Quantum Chemistry Calculations for Reaction Mechanisms

Quantum chemistry calculations, such as Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules with high accuracy. These methods have been applied to study carnosine and its complexes, offering insights into their structure, properties, and reaction mechanisms.

For instance, DFT calculations were used to confirm the molecular structure and coordination geometries of ruthenium (II) complexes with L-carnosine, elucidating how the metal ion chelates with the imidazole (B134444) nitrogen and carboxylic acid oxygen of the dipeptide. mdpi.com In another application, quantum chemistry was used to optimize the pre-polymerization complex between carnosine and functional monomers, which was essential for the successful design of a molecularly imprinted polymer for selective carnosine sensing. rsc.org DFT has also been employed to predict the electromechanical properties of a metal-organic framework (MOF) assembled from a reaction between zinc nitrate (B79036) and carnosine. acs.org Furthermore, quantum methods have been used to study the clustering reactions between analytes and nitrate ions, calculating the Gibbs free energies to assess the suitability of nitrate as a reagent ion in mass spectrometry. tuni.fi

Table 2: Applications of Quantum Chemistry in Carnosine-Related Research

Application AreaMethodologyKey InsightReference
Metal Complex CharacterizationDFTConfirmed the coordination geometry of Ru(II)-carnosine complexes. mdpi.com
Biosensor DesignQuantum Chemistry OptimizationOptimized the structure of a pre-polymerization complex for a carnosine-imprinted polymer. rsc.org
Material ScienceDFTValidated the host-guest interactions and predicted piezoelectric properties of a carnosine-zinc MOF. acs.org
Mass SpectrometryQuantum Chemistry CalculationsCalculated Gibbs free energies to evaluate nitrate ion as a reagent for chemical ionization. tuni.fi
Molecular PropertiesDFTCalculated equilibrium geometries, vibrational frequencies, and electronic transition energies for carnosine. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are invaluable for establishing structure-activity relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. For carnosine and its analogues, computational SAR studies aim to identify the structural features that govern their interaction with carnosinase, guiding the design of more stable and effective derivatives.

MD simulations form the basis of these computational SAR studies. By comparing the binding modes and affinities of a series of related compounds, researchers can deduce key structural requirements for potent interaction with the enzyme. For example, the comparative MD studies of carnosine, anserine, homocarnosine, and the inhibitor carnostatine (B1192597) with CN1 have provided significant SAR insights. nih.govpeerj.com These studies revealed that the imidazole ring and the amine terminus are crucial for anchoring the ligands in the binding pocket. nih.gov They also demonstrated that modifications, such as the methylation of the imidazole ring (in anserine) or the extension of the amine chain and addition of a hydroxyl group (in carnostatine), have profound effects on binding affinity and resistance to hydrolysis. nih.govpeerj.com This knowledge is critical for the rational design of novel carnosinase inhibitors that could prolong the therapeutic window of carnosine.

Compound Reference Table

Biological Degradation and Stability Pathways in Research Settings

Enzymatic Hydrolysis by Carnosinases in Experimental Models

The primary pathway for the metabolic degradation of carnosine is enzymatic hydrolysis, a reaction catalyzed by specific dipeptidases known as carnosinases (CN). This process breaks the peptide bond of carnosine, releasing its constituent amino acids, β-alanine and L-histidine. nih.govmdpi.com In mammals, including humans, two main isoforms of carnosinase have been identified, each with distinct characteristics and tissue distributions. nih.gov

Carnosinase 1 (CN1): Also referred to as serum carnosinase, CN1 (EC 3.4.13.20) is a zinc-dependent metalloenzyme found predominantly in blood serum and the brain. nih.govmdpi.com It exhibits high specificity for carnosine and its structural analog, homocarnosine (B1673341). mdpi.com The optimal pH for CN1 activity is in the range of 7.5 to 8.5, which aligns with physiological blood pH. nih.gov Due to its presence in circulation, CN1 is responsible for the rapid hydrolysis of orally administered or systemically available carnosine, with enzymatic activity in human serum reported in the range of 0.9 to 3.2 µmol/mL/h. mdpi.commdpi.comresearchgate.net This rapid degradation significantly limits the systemic bioavailability of intact carnosine. mdpi.compeerj.com

Carnosinase 2 (CN2): This isoform, also known as tissue or cytosolic carnosinase (EC 3.4.13.18), is a manganese-dependent dipeptidase. nih.govmdpi.com Unlike CN1, CN2 is ubiquitously expressed in the cytosol of various human tissues but is not typically found in serum. mdpi.com CN2 has a broader substrate specificity compared to CN1. nih.gov Interestingly, while human CN2 can hydrolyze various dipeptides, its activity towards carnosine is optimal at a non-physiological pH of 9.5 and is negligible at neutral pH. mdpi.com In contrast, some animal models, like mice, possess a CN2 that can hydrolyze carnosine effectively. mdpi.com In vitro studies comparing the two human enzymes have shown that CN1 is approximately three times more efficient at hydrolyzing carnosine than CN2 under their respective optimal conditions. rsc.orgrsc.org

The susceptibility of carnosine and related dipeptides to enzymatic hydrolysis by CN1 varies depending on their molecular structure. This has been a key area of investigation for developing more stable analogs. Experimental models using human serum or purified carnosinase have provided comparative data on hydrolysis rates.

Table 1: Comparative Hydrolysis Rates of Histidine-Containing Dipeptides by Human Serum Carnosinase (CN1)

DipeptideStructure ModificationRelative Hydrolysis Rate (Compared to Carnosine)Reference(s)
Carnosine (β-alanyl-L-histidine)100% mdpi.comnih.gov
Anserine (B1665513) N-methylation of imidazole (B134444) ring~25-33% mdpi.compeerj.comnih.gov
Homocarnosine Elongated N-terminal amino acid (GABA)< 5% mdpi.comnih.gov
Balenine N-methylation of imidazole ring< 5% mdpi.com
N-acetylcarnosine Acetylation of β-alanine amino groupNegligible nih.gov

This table presents approximate relative rates based on findings from multiple in vitro studies. Actual values can vary based on experimental conditions.

These studies demonstrate that modifications to the carnosine structure, such as methylation of the histidine ring (anserine, balenine) or alteration of the N-terminal amino acid (homocarnosine), significantly reduce the rate of enzymatic degradation by CN1. mdpi.comnih.govresearchgate.net This resistance to hydrolysis is a critical factor in the design of carnosine derivatives for research applications.

Interaction with Reactive Species Leading to Degradation

Beyond enzymatic breakdown, the carnosine molecule is susceptible to degradation through direct interaction with various reactive species, a property that underlies its well-documented antioxidant functions. frontiersin.orgd-nb.info These interactions involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the chemical modification and degradation of the carnosine dipeptide itself.

Interaction with Reactive Oxygen Species (ROS): Carnosine has been shown in numerous in vitro and cell-free system studies to be an effective scavenger of several types of ROS. researchgate.net

Hydroxyl Radicals (•OH): Carnosine efficiently quenches hydroxyl radicals, which are among the most reactive and damaging ROS. researchgate.netbmbreports.org This interaction helps protect crucial biomolecules like DNA from oxidative damage. bmbreports.org

Superoxide (B77818) Anion (O₂•⁻): Studies have demonstrated that carnosine can directly interact with and scavenge superoxide anion radicals. researchgate.netnih.gov This interaction can result in the formation of a charge-transfer complex, neutralizing the radical's reactivity. nih.govmsu.ru

Lipid Peroxidation Products: Carnosine can react with and detoxify cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (HNE), which are products of lipid peroxidation during oxidative stress. frontiersin.orgmdpi.com This process, sometimes termed "carnosinylation," involves the formation of stable adducts, preventing the aldehydes from damaging proteins and other cellular components. nih.gov

Interaction with Reactive Nitrogen Species (RNS): The stability of carnosine is also affected by its interactions with RNS, which are often generated during inflammatory and oxidative stress conditions.

Nitric Oxide (NO) and Nitrite (B80452): Carnosine can directly interact with nitric oxide and its metabolite, nitrite. nih.gov Studies using mass spectrometry and NMR spectroscopy in cell-free systems have confirmed the formation of multiple carnosine-NO and carnosine-nitrite adducts. nih.gov This scavenging ability reduces the bioavailability of free NO. techscience.com

Peroxynitrite (ONOO⁻): Peroxynitrite is a potent and damaging RNS formed from the reaction of superoxide and nitric oxide. physiology.org Carnosine has been shown to protect against peroxynitrite-mediated damage, such as the nitration of tyrosine residues in proteins, indicating a direct quenching interaction. physiology.orgnih.gov In experimental models, carnosine treatment has been observed to reduce the levels of nitrotyrosine, a marker of peroxynitrite-induced damage. okayama-u.ac.jp

The imidazole ring of the L-histidine residue is the primary site for these scavenging activities, although the β-alanine portion can also be involved in adduct formation. d-nb.infonih.gov The degradation of carnosine through these pathways is a direct consequence of its protective, antioxidant mechanism.

Table 2: Summary of Carnosine Interactions with Reactive Species in Experimental Settings

Reactive SpeciesTypeExperimental ObservationDegradation OutcomeReference(s)
Hydroxyl Radical (•OH) ROSEffective quenching in Fenton reaction systems.Oxidation of the carnosine molecule. researchgate.netbmbreports.org
Superoxide Anion (O₂•⁻) ROSFormation of a charge-transfer complex; radical scavenging.Oxidation of the carnosine molecule. nih.govmsu.ru
4-Hydroxynonenal (HNE) ROS (Lipid Peroxidation Product)Formation of stable carnosine-HNE adducts.Covalent modification ("carnosinylation"). frontiersin.orgmdpi.com
Nitric Oxide (NO) RNSFormation of carnosine-NO adducts in cell-free systems.Nitrosylation/adduct formation. nih.govtechscience.com
Peroxynitrite (ONOO⁻) RNSReduction of protein nitrotyrosine formation.Oxidation/nitration of the carnosine molecule. physiology.orgnih.govkcl.ac.uk

This table summarizes key findings on the degradation of carnosine resulting from its antioxidant scavenging activity in various research models.

Future Directions in Academic Research and Translational Implications of Carnosine Nitrate Non Clinical

While research specifically on carnosine nitrate (B79036) is still in its nascent stages, the known biological activities of its constituent parts—carnosine and nitrate—provide a strong foundation for predicting future research trajectories. Carnosine is a naturally occurring dipeptide with recognized antioxidant, anti-glycation, and pH-buffering capabilities. wikipedia.orgnih.gov The nitrate component can act as a precursor to nitric oxide (NO), a critical signaling molecule. mdpi.com Future non-clinical research will likely focus on leveraging the synergistic potential of these two moieties.

Q & A

Q. What standardized methodologies exist for quantifying carnosine nitrate in biological samples?

To ensure reproducibility, researchers should combine HPLC-UV/Vis with mass spectrometry for separation and quantification. Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines. For tissue-specific analysis, homogenization protocols using phosphate-buffered saline (pH 7.4) are recommended to preserve compound stability . Include internal standards like deuterated carnosine analogs to correct for matrix effects .

Q. How can experimental designs minimize confounding variables in this compound’s antioxidant studies?

Adopt a factorial design with controlled variables:

  • Dose-response curves : Test 0.1–10 mM concentrations in vitro.
  • Oxidative stress models : Use H₂O₂-induced oxidation in cell cultures (e.g., C2C12 myotubes) with ROS quantification via fluorescent probes (e.g., DCFDA) .
  • Control groups : Include baseline ROS levels and positive controls (e.g., N-acetylcysteine). Statistical analysis should employ ANOVA with post-hoc Tukey tests .

Q. What are the ethical considerations for in vivo studies of this compound’s anti-glycation effects?

Follow ARRIVE 2.0 guidelines for animal studies:

  • Justify sample sizes using power analysis (α=0.05, β=0.2).
  • Monitor biomarkers (e.g., HbA1c, AGEs via ELISA) without exceeding humane endpoints.
  • Disclose conflicts of interest and obtain institutional ethics approval .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be reconciled?

Contradictions often arise from interspecies differences (e.g., murine vs. human plasma half-lives). To address this:

  • Conduct parallel studies in multiple models (e.g., Sprague-Dawley rats, human hepatocyte cultures).
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data .
  • Publish negative results transparently to avoid publication bias .

Q. What advanced techniques validate this compound’s interaction with metal ions in buffering cellular pH?

Employ isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for Zn²⁺/Cu²⁺. Pair with NMR spectroscopy to resolve coordination geometry. For in situ validation, use fluorescent metal sensors (e.g., Zinpyr-1) in live-cell imaging . Cross-reference findings with molecular dynamics simulations (e.g., AMBER software) .

Q. How do researchers address variability in this compound’s efficacy across genetic polymorphisms?

Integrate pharmacogenomic approaches:

  • Genotype study participants for SNPs in CARNS1 (carnosine synthase) and/or CNDP1 (carnosinase) genes.
  • Stratify data by genotype using multivariate regression.
  • Validate with CRISPR-edited cell lines to isolate gene-specific effects .

Methodological Frameworks

Q. What statistical models are optimal for analyzing this compound’s dose-dependent effects on muscle fatigue?

Use mixed-effects models to account for repeated measures in human trials. For time-to-fatigue endpoints, Kaplan-Meier survival analysis with Cox proportional hazards regression is appropriate. Include covariates like baseline muscle mass and exercise intensity .

Q. How should researchers design longitudinal studies to assess this compound’s anti-aging effects?

Adopt a cohort study design:

  • Primary endpoint : Skin AGEs measured via autofluorescence at 0, 6, and 12 months.
  • Secondary endpoints : Telomere length (qPCR) and mitochondrial DNA copy number.
  • Adjust for confounders (e.g., UV exposure, diet) using propensity score matching .

Data Presentation & Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s in vitro cytotoxicity data?

Follow the MIAME (Minimum Information About a Microarray Experiment) framework:

  • Disclose cell line authentication (STR profiling).
  • Report viability assays (MTT/XTT) with triplicate technical replicates.
  • Provide raw data in supplementary files (e.g., .csv format) .

Q. How can meta-analyses resolve discrepancies in this compound’s neuroprotective effects?

Apply PRISMA guidelines:

  • Include studies with consistent outcome measures (e.g., Morris water maze performance).
  • Assess heterogeneity via I² statistics; use random-effects models if I² >50%.
  • Perform sensitivity analyses to exclude high-risk-of-bias studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.